1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
“1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” is a chemical compound with the CAS Number: 73383-82-1 . It has a molecular weight of 201.22 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The molecular structure of “1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” consists of 12 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The InChI Code for the compound is 1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 .Physical And Chemical Properties Analysis
“1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” is a liquid at room temperature . It has a melting point of 28-29 degrees Celsius .Scientific Research Applications
Synthesis of Other Compounds
“1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” can be used as a starting material in the synthesis of other compounds. For instance, it was used in the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine .
Therapeutic Potential
Compounds similar to “1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione”, such as imidazole containing compounds, have shown a broad range of chemical and biological properties. They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Chemical Properties
The compound “1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” is a liquid at room temperature . It has a molecular weight of 201.22 and its chemical formula is C12H11NO2 .
Safety Information
The compound is classified as a warning hazard. It may cause harm if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as imidazole derivatives, have a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other heterocyclic compounds, leading to a variety of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents, which may impact their bioavailability .
Result of Action
It is known that similar compounds have a broad range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that similar compounds are highly soluble in water and other polar solvents, suggesting that the compound’s action may be influenced by the solvent environment .
properties
IUPAC Name |
1-benzyl-3-methylpyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQFJKQRPZRORH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465765 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
CAS RN |
73383-82-1 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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